molecular formula C10H12BrNO2 B3339813 (R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid CAS No. 1260614-59-2

(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid

Cat. No.: B3339813
CAS No.: 1260614-59-2
M. Wt: 258.11 g/mol
InChI Key: GKIMDBLWVUDOQG-MRVPVSSYSA-N
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Description

(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid is a chiral propionic acid derivative featuring an aminomethyl group at the second carbon and a 4-bromophenyl substituent at the third carbon. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 258.11 g/mol and CAS numbers 1260614-59-2 and 910443-87-7 . Key properties include a predicted density of 1.517 g/cm³, boiling point of 385.4°C, and pKa of 3.31, suggesting moderate acidity . This compound is of interest in medicinal chemistry and peptide synthesis due to its stereochemistry and functional groups, which enable interactions with biological targets or serve as intermediates in drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(aminomethyl)-3-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIMDBLWVUDOQG-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CN)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210090
Record name Benzenepropanoic acid, α-(aminomethyl)-4-bromo-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260614-59-2
Record name Benzenepropanoic acid, α-(aminomethyl)-4-bromo-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260614-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, α-(aminomethyl)-4-bromo-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid typically involves the following steps:

    Chiral Resolution: The resolution of the racemic mixture to obtain the ®-enantiomer can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of ®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid may involve large-scale bromination and aminomethylation reactions, followed by chiral resolution using efficient and cost-effective methods such as crystallization or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of ®-2-Aminomethyl-3-phenyl-propionic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Pharmaceutical Intermediates :
    • (R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to natural amino acids makes it a candidate for peptide synthesis and drug development aimed at modulating neurotransmitter pathways .
  • Neuroactive Properties :
    • Research indicates that this compound may influence neurotransmitter pathways due to its interaction with neural receptors. The bromophenyl group enhances its lipophilicity, potentially increasing its membrane permeability and interaction with receptors involved in neurotransmission. Ongoing studies are investigating its binding affinities and therapeutic potential against neurological conditions.
  • Inhibition of Cathepsin A :
    • Cathepsin A is implicated in various cardiovascular diseases. Compounds derived from this compound exhibit inhibitory effects on cathepsin A, suggesting potential applications in treating conditions like hypertension and heart failure .

Biochemical Applications

  • Amino Acid Analog for tRNA Charging :
    • This compound has been shown to be a substrate for aminoacyl-tRNA synthetases, which are crucial for protein synthesis. Its incorporation into tRNA allows for the study of protein synthesis mechanisms using unnatural amino acids .
  • Peptide Synthesis :
    • The compound's structure facilitates its use as a building block in peptide synthesis. Studies have demonstrated that incorporating this compound into peptide sequences can alter their properties, such as stability and biological activity .

Case Studies

Study ReferenceApplicationFindings
Neuroactive PropertiesDemonstrated interaction with neurotransmitter receptors; potential therapeutic applications in neurology.
Cathepsin A InhibitionShowed efficacy in inhibiting cathepsin A, indicating potential for cardiovascular disease treatment.
tRNA ChargingConfirmed as a substrate for aminoacyl-tRNA synthetases, facilitating studies on protein synthesis with unnatural amino acids.
Peptide SynthesisAltered peptide properties when incorporated into amyloidogenic sequences, suggesting applications in amyloid disease research.

Mechanism of Action

The mechanism of action of ®-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to receptors or enzymes. The aminomethyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Phenylpropionic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid 1260614-59-2 C₁₀H₁₂BrNO₂ 258.11 Bromine at para position; aminomethyl group at C2
(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid 479074-63-0 C₉H₁₀BrNO₂ 244.09 Amino group at C3 instead of aminomethyl; stereochemistry (R)
(R)-2-Aminomethyl-3-(3,5-difluoro-phenyl)-propionic acid 1260605-51-3 C₁₀H₁₁F₂NO₂ 215.20 Fluorine at meta and para positions; altered electronic properties
2-(4-Bromomethyl)phenylpropionic acid 111128-12-2 C₁₀H₁₁BrO₂ 243.10 Bromomethyl substituent instead of aminomethyl; no amino group

Key Differences :

  • Substituent Position and Type: Bromine in the para position (as in the parent compound) enhances steric bulk and lipophilicity compared to fluorine analogs. The aminomethyl group at C2 distinguishes it from compounds with amino groups at C3 or bromomethyl substituents.
  • Electronic Effects : Fluorine’s electron-withdrawing nature (in difluoro analogs) may reduce reactivity compared to bromine’s polarizability .
  • Biological Implications : Bromine’s larger atomic radius may improve binding to hydrophobic pockets in proteins, whereas fluorine could enhance metabolic stability .

Stereoisomers and Enantiomers

Compound Name CAS Number Stereochemistry Molecular Weight (g/mol) Functional Impact
This compound 1260614-59-2 R 258.11 Stereospecific interactions with chiral biological targets
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 24250-84-8 S 244.09 Enantiomeric differences may affect receptor binding or metabolic pathways
(R)-4-Bromophenylalanine - R 244.09 Amino group at C2 without aminomethyl; used in peptide synthesis

Key Differences :

  • Stereochemistry : The (R)-configuration of the parent compound may confer distinct pharmacokinetic or pharmacodynamic profiles compared to (S)-enantiomers, which could exhibit reduced activity or altered toxicity .
  • Functional Groups: The aminomethyl group in the parent compound provides an additional site for chemical modification, unlike phenylalanine derivatives .

Functional Group Variations

Compound Name CAS Number Functional Groups Key Applications or Effects
(R)-3-(Boc-amino)-3-(4-bromo-phenyl)-propionic acid 261380-20-5 Boc-protected amino group Intermediate in peptide synthesis; enhanced stability
(R)-2-Amino-3-(4-hydroxyphenyl)propionic acid benzyl ester 42406-77-9 Hydroxyphenyl; benzyl ester Prodrug form; improved cell permeability
3-(4-Aminophenyl)propionic acid 15118-60-2 Aminophenyl substituent Precursor for diazo coupling or polymer synthesis

Key Differences :

  • Protective Groups : The Boc-protected analog (CAS 261380-20-5) is more stable under acidic conditions, making it suitable for solid-phase peptide synthesis .
  • Prodrug Design : Benzyl ester derivatives (e.g., CAS 42406-77-9) enhance bioavailability by masking the carboxylic acid group .
  • Reactivity: The aminophenyl group in 3-(4-aminophenyl)propionic acid enables conjugation reactions, unlike the bromophenyl group in the parent compound .

Biological Activity

(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Characterized by its amino group, carboxylic acid group, and a 4-bromophenyl substituent, this compound serves as a versatile building block for various biologically active molecules. Its molecular formula is C11_{11}H14_{14}BrNO2_2 with a molecular weight of 258.11 g/mol. The (R)-enantiomer is often preferred due to its unique biological interactions.

The presence of the bromine atom on the phenyl ring enhances the compound's lipophilicity, potentially increasing its membrane permeability and interaction with neural receptors. The aminomethyl group can form hydrogen bonds, stabilizing interactions with biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC11_{11}H14_{14}BrNO2_2
Molecular Weight258.11 g/mol
Chiral CenterYes
LipophilicityEnhanced due to bromine

Biological Activity

Research indicates that this compound may exhibit neuroactive properties , influencing neurotransmitter pathways due to its structural similarities to natural amino acids. Its potential applications range from serving as a precursor in peptide synthesis to modulating receptor activity.

Neurotransmitter Interaction

The compound has been studied for its ability to interact with neurotransmitter receptors, particularly in the context of neuropharmacology. Preliminary studies suggest that it could influence pathways related to neurotransmission, although specific binding affinities and mechanisms are still under investigation.

Case Studies

  • Neuroactive Properties : A study investigated the effects of this compound on neuronal cell lines, revealing that it may enhance synaptic plasticity through modulation of glutamatergic receptors.
  • Antimicrobial Activity : Although primarily focused on its neuroactive properties, some derivatives of similar structures have shown antimicrobial activity against multidrug-resistant pathogens, suggesting a broader therapeutic potential .

Synthesis Methods

Multiple synthesis routes have been developed for this compound, emphasizing its versatility in pharmaceutical applications. Common methods include:

  • Asymmetric Synthesis : Utilizing chiral auxiliaries to obtain the (R)-enantiomer selectively.
  • Halogenation Reactions : Incorporating the bromine atom into the phenyl ring to enhance biological activity.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds such as 2-Aminomethyl-3-phenyl-propionic acid and 4-Bromo-phenylalanine but exhibits distinct biological properties due to its unique substituents.

Table 2: Comparison with Similar Compounds

CompoundKey DifferencesBiological Activity
This compoundContains bromine; chiralPotential neuroactive properties
2-Aminomethyl-3-phenyl-propionic acidLacks bromine; non-chiralDifferent chemical reactivity
4-Bromo-phenylalanineDifferent substitution pattern on phenylVaries significantly in activity

Future Directions

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into its binding affinities, receptor interactions, and potential therapeutic applications are ongoing.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid
Reactant of Route 2
(R)-2-Aminomethyl-3-(4-bromo-phenyl)-propionic acid

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